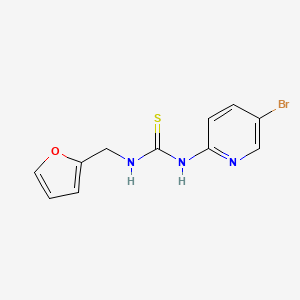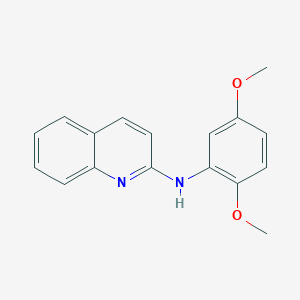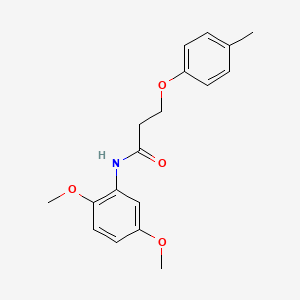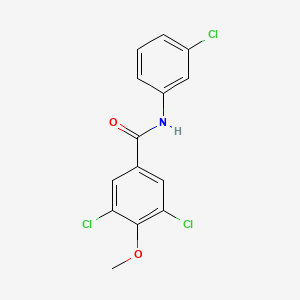
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea (abbreviated as BPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein being targeted. This covalent bond disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to modulate the activity of ion channels, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is its specificity for certain enzymes and proteins, which allows researchers to study the function of these molecules in a more targeted way. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One promising area of study is the development of new this compound derivatives with improved specificity and potency for certain enzymes and proteins. Another area of interest is the use of this compound as a tool for investigating the role of ion channels in various physiological processes. Finally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.
Synthesemethoden
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea can be synthesized using a variety of methods, but the most commonly used approach is the reaction of 5-bromo-2-pyridinylamine with 2-furylmethylisothiocyanate. This reaction produces this compound as a white crystalline solid, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea has a wide range of potential applications in scientific research. One of the most promising areas of study involves its use as a tool for investigating the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in a variety of physiological processes.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCVMRLHZQRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)


![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
